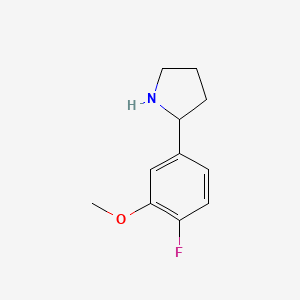
Glucofrangulin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucofrangulin B is a naturally occurring anthraquinone glycoside found primarily in the bark of the alder buckthorn (Rhamnus frangula L.). This compound is known for its therapeutic properties, particularly its laxative effects. It belongs to the class of hydroxyanthracene derivatives and is closely related to glucofrangulin A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glucofrangulin B can be synthesized through the glycosylation of emodin with specific sugar moieties. The process involves the use of glycosyl donors and acceptors under controlled conditions to ensure the formation of the desired glycosidic bond. Common reagents used in this synthesis include glycosyl halides and catalysts like silver carbonate .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Rhamnus frangula. The extraction process uses solvents such as ethanol, methanol, or isopropanol to isolate the bioactive compounds. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Glucofrangulin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding anthrone derivatives.
Substitution: Substitution reactions can modify the glycosidic moiety, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosyl donors like glycosyl halides and catalysts such as silver carbonate are employed.
Major Products Formed: The major products formed from these reactions include various anthraquinone and anthrone derivatives, which can have different therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Glucofrangulin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of anthraquinone glycosides and their derivatives.
Biology: Research has shown its effects on gut microbiota and its potential as a natural laxative.
Industry: It is used in the formulation of herbal laxatives and other medicinal products.
Wirkmechanismus
Glucofrangulin B exerts its effects primarily through two mechanisms:
Influence on Intestinal Motility: It stimulates the motility of the large intestine by inhibiting the sodium-potassium pump and chloride channels at the colonic membrane, resulting in accelerated colonic transit.
Influence on Secretion Processes: It enhances fluid secretion by stimulating mucus and chloride secretion, leading to increased fluid content in the intestines.
Vergleich Mit ähnlichen Verbindungen
Glucofrangulin B is similar to other anthraquinone glycosides such as:
Glucofrangulin A: Another major constituent of Frangula bark with similar laxative properties.
Frangulin A and B: These compounds are also found in Frangula bark and share similar therapeutic effects.
Emodin: A related anthraquinone derivative with various biological activities.
Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties and its effectiveness as a natural laxative .
Eigenschaften
CAS-Nummer |
14062-59-0 |
|---|---|
Molekularformel |
C26H28O14 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O14/c1-10-2-12-17(14(29)3-10)21(32)18-13(19(12)30)4-11(40-26(36)9-37-8-25(26,35)7-28)5-15(18)38-24-23(34)22(33)20(31)16(6-27)39-24/h2-5,16,20,22-24,27-29,31,33-36H,6-9H2,1H3/t16-,20-,22+,23-,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
SOAOUDVXSAIAHD-XXLFKDOXSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@]5(COC[C@@]5(CO)O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC5(COCC5(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)

![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)




![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)



